4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene (CAS 1860186-80-6): A Technical Guide to Synthesis and Orthogonal Functionalization
4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene (CAS 1860186-80-6): A Technical Guide to Synthesis and Orthogonal Functionalization
Executive Summary
In modern drug discovery and complex molecule synthesis, the strategic selection of bifunctional building blocks is critical for modular assembly. 4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene (CAS: 1860186-80-6) is an advanced, highly versatile synthetic intermediate[1]. Featuring both an electrophilic alkyl bromide and a cross-coupling-ready aryl bromide, this molecule provides researchers with orthogonal reactive handles. This whitepaper provides an in-depth analysis of its physicochemical profile, the mechanistic rationale behind its synthesis via Williamson etherification, and field-proven protocols for its application in pharmaceutical development.
Physicochemical Profiling
Understanding the structural parameters of 4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene is the first step in predicting its behavior in solution and its compatibility with various reaction conditions[1],[2].
| Property | Specification |
| Chemical Name | 4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene |
| CAS Number | 1860186-80-6 |
| Molecular Formula | C9H10Br2O2 |
| Molecular Weight | 310.00 g/mol |
| Structural Class | 1,2,4-trisubstituted aryl ether |
| Reactive Handles | 1x C(sp3)−Br (Alkyl), 1x C(sp2)−Br (Aryl) |
| Hazard Classification | Irritant (Handle with standard PPE) |
Mechanistic Synthesis & Process Chemistry
The Causality of the Williamson Ether Synthesis
The standard synthesis of 4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene relies on the Williamson ether synthesis, coupling 4-bromo-2-methoxyphenol with 1,2-dibromoethane [3].
While the reaction appears straightforward, the primary challenge is chemoselectivity . Because 1,2-dibromoethane possesses two identical leaving groups, the phenoxide nucleophile can react twice, yielding an unwanted symmetrical bis-ether (1,2-bis(4-bromo-2-methoxyphenoxy)ethane).
Expert Insight & Causality: To engineer a self-validating and high-yielding system, two critical parameters must be controlled:
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Stoichiometric Asymmetry: 1,2-dibromoethane must be used in a significant molar excess (typically 4.0 to 5.0 equivalents). This statistically ensures that once a phenoxide molecule attacks a 1,2-dibromoethane molecule, the resulting mono-alkylated product is surrounded by unreacted 1,2-dibromoethane rather than other phenoxide ions, suppressing dimer formation[3].
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Base and Solvent Selection: A mild base like Potassium Carbonate ( K2CO3 ) or Cesium Carbonate ( Cs2CO3 ) is preferred over stronger bases (like NaH ) to prevent side reactions. Polar aprotic solvents like Acetone or DMF are utilized because they solvate the metal cation, leaving the phenoxide "naked" and highly nucleophilic, allowing the reaction to proceed at moderate temperatures (refluxing acetone or 60°C in DMF)[3].
Williamson Ether Synthesis of 1860186-80-6
Step-by-Step Experimental Protocol
Note: This protocol is adapted from validated synthetic methodologies for analogous bromoethoxyaryls[3].
Reagents:
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4-Bromo-2-methoxyphenol: 1.0 eq (e.g., 10 mmol, 2.03 g)
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1,2-Dibromoethane: 4.0 eq (40 mmol, ~7.5 g)
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K2CO3 (Anhydrous, finely powdered): 2.0 eq (20 mmol, 2.76 g)
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Acetone (Anhydrous): 0.2 M relative to phenol (50 mL)
Workflow:
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Deprotonation Phase: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser with 4-bromo-2-methoxyphenol and anhydrous acetone. Add powdered K2CO3 . Stir the suspension at room temperature for 30 minutes. Observation: The solution may darken slightly as the phenoxide is generated.
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Alkylation Phase: Add 1,2-dibromoethane in a single portion. Heat the reaction mixture to reflux (~56°C) under an inert atmosphere (Nitrogen or Argon) for 12–16 hours.
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Reaction Monitoring: Monitor the disappearance of the starting phenol via TLC (Hexanes/EtOAc 8:2). The product will run higher (less polar) than the starting phenol.
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Workup: Once complete, cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts ( K2CO3 and KBr ). Wash the filter cake with excess acetone.
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Concentration & Extraction: Concentrate the filtrate under reduced pressure. Partition the resulting residue between Ethyl Acetate (50 mL) and Distilled Water (50 mL). Extract the aqueous layer with EtOAc (2 x 25 mL).
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Washing: Wash the combined organic layers with brine (50 mL). Rationale: Brine increases the aqueous ionic strength, ensuring any residual polar impurities are stripped from the organic phase. Dry over anhydrous Na2SO4 .
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Purification: Evaporate the solvent in vacuo. The excess 1,2-dibromoethane can be removed via high-vacuum distillation (Kugelrohr) or the crude product can be purified by flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes/EtOAc) to afford the pure 4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene.
Orthogonal Reactivity in Drug Development
The true value of 4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene lies in its orthogonal reactivity . The molecule contains two bromine atoms residing in vastly different electronic and steric environments.
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The Alkyl Bromide ( C(sp3)−Br ): The carbon-bromine bond on the ethoxy chain is highly polarized and relatively weak. Furthermore, it is unhindered, making it an ideal electrophile for SN2 nucleophilic substitution . It reacts readily with primary/secondary amines, alkoxides, and thiolates at mild temperatures.
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The Aryl Bromide ( C(sp2)−Br ): The bromine attached directly to the benzene ring is inert to standard SN2 attack due to the electron-rich nature of the aromatic ring and the steric impossibility of backside attack. However, it is an excellent substrate for oxidative addition by low-valent transition metals (e.g., Pd(0) ), enabling Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.
Strategic Sequencing: In complex API synthesis, chemists typically exploit the alkyl bromide first via SN2 displacement, as this does not require transition metal catalysts. The resulting functionalized aryl bromide is then subjected to palladium-catalyzed cross-coupling to build the final molecular scaffold.
Orthogonal functionalization pathways for 1860186-80-6
References
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Frontiers in Chemistry - Supplementary Material: Synthesis and Characterization of Compound 1 (Protocol for Williamson Etherification with 1,2-dibromoethane). Available at:[Link]
